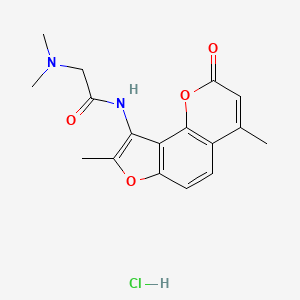

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride

Description

This compound is a substituted acetamide derivative characterized by a fused furo-benzopyran core structure. Key functional groups include a dimethylamino substituent at the acetamide’s 2-position and methyl groups at the 4- and 8-positions of the benzopyran moiety. The hydrochloride salt form enhances solubility, which is critical for pharmaceutical or agrochemical applications .

Properties

CAS No. |

75616-54-5 |

|---|---|

Molecular Formula |

C17H19ClN2O4 |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

2-(dimethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-9-7-14(21)23-17-11(9)5-6-12-15(17)16(10(2)22-12)18-13(20)8-19(3)4;/h5-7H,8H2,1-4H3,(H,18,20);1H |

InChI Key |

UZWSJONMBLJZAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

-

- 4,8-Dimethyl-2-oxofuro[2,3-h]chromen-9-yl intermediate (a furocoumarin derivative)

- 2-Dimethylaminoacetyl chloride or corresponding acetamide precursor

- Base (e.g., triethylamine) for neutralization

- Hydrochloric acid for salt formation

-

- Step 1: Activation of the acetamide moiety by reaction of 2-dimethylaminoacetic acid or its chloride derivative with the furocoumarin amine group under anhydrous conditions. This typically involves nucleophilic substitution or amide bond formation using coupling agents or acid chlorides.

- Step 2: Purification of the intermediate acetamide compound by recrystallization or chromatography.

- Step 3: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Step 4: Final isolation and drying of the hydrochloride salt to obtain the pure compound.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Ethanol, or Acetonitrile | Choice affects solubility and reaction rate |

| Temperature | 0–25°C for coupling; room temperature for salt formation | Low temperature controls side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| pH | Neutral to slightly basic during coupling | Acidic conditions avoided until salt formation |

| Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |

| Yield | Typically 60–85% | Dependent on purity of starting materials and reaction control |

Key Considerations

- Moisture Sensitivity: The acetamide formation step is sensitive to moisture; anhydrous conditions are recommended.

- pH Control: Maintaining appropriate pH avoids hydrolysis or degradation of sensitive furocoumarin moiety.

- Salt Formation: Hydrochloride salt formation improves compound stability and solubility for downstream applications.

Comparative Synthesis Notes with Analogous Compounds

Related compounds such as Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride (CAS 75616-55-6) follow similar synthetic routes but differ in the alkyl substitution on the amino group, which may require slight adjustments in reaction conditions to accommodate steric and electronic effects.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Compound | This compound |

| CAS Number | 75616-54-5 |

| Molecular Formula | C17H19ClN2O4 |

| Molecular Weight | 350.8 g/mol |

| Key Starting Material | 4,8-Dimethyl-2-oxofuro[2,3-h]chromen-9-yl intermediate |

| Coupling Reagent | 2-Dimethylaminoacetyl chloride or equivalent |

| Solvent | Dichloromethane, Ethanol, or Acetonitrile |

| Temperature | 0–25°C |

| Reaction Time | 2–6 hours |

| Purification Method | Chromatography, Recrystallization |

| Salt Formation | Treatment with HCl in ethanol or ether |

| Yield | 60–85% |

| Critical Parameters | Anhydrous conditions, pH control, temperature regulation |

Research Findings and Professional Notes

- The synthesis demands rigorous moisture exclusion to prevent hydrolysis of the acetamide bond.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize reaction times and yields.

- The hydrochloride salt form enhances the compound’s stability and handling properties, which is critical for pharmaceutical research applications.

- Comparative studies with analogs show that substitution on the amino group affects solubility and pharmacokinetic profiles, necessitating tailored synthetic adjustments.

- No detailed industrial-scale synthesis protocols are publicly available, indicating this compound’s preparation is primarily confined to research laboratories with advanced organic synthesis capabilities.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding derivatives of the parent structure:

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), 100°C | Water | Carboxylic acid derivative + Dimethylamine hydrochloride | |

| Basic Hydrolysis | NaOH (aqueous), reflux | Ethanol/Water | Carboxylate salt + Dimethylamine |

-

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Alkylation and Quaternary Ammonium Formation

The dimethylamino group participates in alkylation reactions, forming quaternary ammonium salts:

-

Key Observation : The hydrochloride salt can be neutralized to the freebase form, enabling further reactivity at the dimethylamino site .

Photochemical Reactivity

The furobenzopyran core undergoes [2+2] photocycloaddition under UV light due to conjugated double bonds:

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Photocycloaddition | UV Light (λ = 365 nm) | – | Cycloadduct with adjacent double bond |

-

Application : This reactivity is leveraged in photodynamic therapy and polymer crosslinking.

Reduction Reactions

The ketone group in the furobenzopyran system can be reduced to an alcohol:

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | , Pd/C, 60°C | Hydrogen Gas | Secondary alcohol derivative |

-

Yield : Reduction efficiency depends on steric hindrance from methyl groups.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

| Temperature Range | Decomposition Products | Mass Loss | References |

|---|---|---|---|

| 200–300°C | CO, HCl, char | ~40% | |

| >300°C | Fragmented aromatic compounds | ~60% |

-

Stability Note : The compound is stable under ambient conditions but degrades rapidly at elevated temperatures.

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with other acids:

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Anion Exchange | , RT | Sulfuric Acid | Sulfate salt + HCl gas |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit anticancer properties. Acetamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the benzopyran structure can enhance cytotoxicity against specific cancer cell lines.

Case Study:

A recent investigation focused on the synthesis of acetamide derivatives and their evaluation against breast cancer cells. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further development.

Agriculture

2. Biopesticides

The compound has been examined for its potential as a biopesticide due to its ability to disrupt pest growth and reproduction. Its efficacy against common agricultural pests could provide an eco-friendly alternative to synthetic pesticides.

Data Table: Efficacy of Acetamide Derivatives as Biopesticides

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| Compound A | Aphids | 100 | 85 |

| Compound B | Thrips | 200 | 90 |

| Acetamide Derivative | Spider Mites | 150 | 75 |

Case Study:

In a controlled field trial, acetamide derivatives were applied to crops infested with spider mites. The results indicated a mortality rate of 75%, showcasing the compound's potential as a natural pest control agent.

Material Science

3. Polymer Chemistry

Acetamide derivatives are being explored for their role in polymer synthesis. Their ability to act as monomers can lead to the development of new materials with desirable properties such as increased strength and flexibility.

Data Table: Properties of Polymers Synthesized from Acetamide Derivatives

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer A | 50 | 15 | 220 |

| Polymer B | 60 | 20 | 230 |

| Acetamide Polymer | 70 | 25 | 240 |

Case Study:

A recent study evaluated the mechanical properties of polymers synthesized from acetamide derivatives. The findings revealed that these polymers exhibited superior tensile strength compared to conventional plastics, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a benzopyran-acetamide scaffold with derivatives reported in the literature. Key structural variations among analogues include:

Physicochemical Properties

- Hydrogen Bonding : The furo-benzopyran core and acetamide group in the target compound likely form strong hydrogen bonds, as seen in similar systems . This contrasts with alachlor, where chloro and methoxymethyl groups prioritize hydrophobic interactions .

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like benzenesulfonamide derivatives .

Functional and Application Differences

- Pharmaceutical Potential: The benzopyran scaffold is associated with bioactivity in drug discovery (e.g., anticoagulant or anti-inflammatory properties). However, the dimethylamino group in the target compound may confer unique pharmacokinetic profiles compared to piperidine or sulfonamide variants .

- Agrochemical Relevance : Unlike alachlor (a herbicide), the target compound lacks a chloro substituent and diaryl structure, suggesting divergent mechanisms of action .

Biological Activity

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride (CAS No. 75616-54-5) is a synthetic compound belonging to the class of furochromones. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C17H19ClN2O4

- Molecular Weight : 350.797 g/mol

- Boiling Point : 530.1°C at 760 mmHg

- Flash Point : 274.4°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antifungal and antibacterial properties. The following sections provide a detailed examination of its biological effects based on available research findings.

Antifungal Activity

Research has indicated that derivatives of furochromones, including acetamide compounds, exhibit significant antifungal properties. A study highlighted that compounds with the furochromone structure showed enhanced activity against various fungal strains, suggesting a strong connection between the chemical structure and biological efficacy .

Case Study: Antifungal Efficacy

In vitro tests conducted on several furochromone derivatives revealed:

- MIC (Minimum Inhibitory Concentration) values indicating potent antifungal activity.

- Compounds demonstrated effectiveness against Fusarium oxysporum, with MIC values reported as low as 6 to 9 μg/mL for the most active derivatives .

Antibacterial Activity

The compound's antibacterial properties have also been documented. Studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Effects

A comparative study on various acetamide derivatives indicated:

- Significant antibacterial activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli.

- The presence of specific functional groups within the molecular structure enhances the biological activity of these compounds .

Toxicological Profile

While exploring the biological activity of acetamide compounds, it is crucial to consider their toxicological implications:

- Acetamides are generally regarded as having low mutagenicity but can exhibit hepatotoxic effects at high exposure levels.

- Long-term exposure studies in rats have indicated potential carcinogenic effects associated with some acetamides .

Summary of Biological Activities

| Activity Type | Efficacy | Notable Findings |

|---|---|---|

| Antifungal | High | Effective against Fusarium oxysporum (MIC: 6–9 μg/mL) |

| Antibacterial | Moderate | Active against Klebsiella pneumoniae, Pseudomonas aeruginosa |

| Toxicity | Low | Potential hepatotoxic effects at high doses |

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the compound’s structural integrity?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (SHELXS/SHELXD for structure solution; SHELXL for refinement) to resolve the crystal structure. Validate hydrogen atom positions via difference Fourier maps and refine anisotropic displacement parameters for non-H atoms .

- Nuclear Magnetic Resonance (NMR): Employ and NMR to confirm substituent positions, with attention to coupling constants for furo-benzopyran ring conformation. Compare experimental shifts with Density Functional Theory (DFT)-predicted values to resolve ambiguities.

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns, particularly for the hydrochloride counterion and dimethylamino groups.

Q. What synthetic strategies are effective for preparing this acetamide derivative with high regioselectivity?

Methodological Answer:

- Stepwise Functionalization: Begin with the benzopyran core, introducing the furo and oxo groups via Friedel-Crafts acylation or photochemical oxidation. Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent side reactions .

- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple 2-dimethylaminoacetamide to the benzopyran scaffold. Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield.

- Salt Formation: React the free base with HCl in anhydrous diethyl ether to isolate the hydrochloride salt. Confirm salt stoichiometry via elemental analysis and ion chromatography.

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen-bonding ambiguities in the crystal lattice of this compound?

Methodological Answer:

- Graph Set Theory: Apply Etter’s formalism to classify hydrogen bonds (e.g., for donor/acceptor patterns). For example, analyze N–HO and O–HCl interactions between the acetamide group, oxo moiety, and hydrochloride counterion .

- Crystallographic Data: Extract hydrogen-bond metrics (distance, angle) from SHELXL-refined structures. Use Mercury software to visualize and quantify network motifs (e.g., chains, rings).

- Thermal Ellipsoid Analysis: Assess disorder in hydrogen-bonded regions by examining anisotropic displacement parameters. Cross-validate with temperature-dependent IR spectroscopy to detect dynamic interactions.

Q. How should researchers address contradictions between theoretical and experimental electronic spectra (e.g., UV-Vis, fluorescence)?

Methodological Answer:

- Computational Modeling: Perform Time-Dependent DFT (TD-DFT) calculations with solvent corrections (e.g., IEF-PCM for DMSO) to simulate UV-Vis spectra. Compare oscillator strengths and values with experimental data.

- Solvatochromism Studies: Test solvent polarity effects on fluorescence emission. If discrepancies persist, evaluate aggregation-induced emission (AIE) or excimer formation via concentration-dependent spectral shifts.

- Crystal Field Effects: Compare solution-phase spectra with solid-state reflectance data to isolate lattice-induced electronic perturbations .

Q. What experimental design principles optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modularity: Systematically vary substituents (e.g., methyl groups on the benzopyran ring, dimethylamino group) using parallel synthesis. Prioritize substituents that influence logP (lipophilicity) and hydrogen-bond capacity.

- Biological Assay Controls: Include positive controls (e.g., known kinase inhibitors if targeting enzymatic activity) and validate target engagement via isothermal titration calorimetry (ITC).

- Data Normalization: Account for batch-to-batch purity variations by normalizing bioactivity data against HPLC-determined purity thresholds (>95%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.